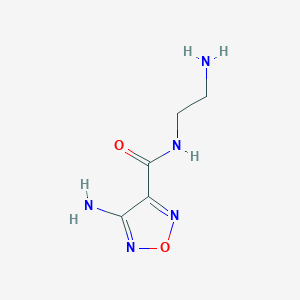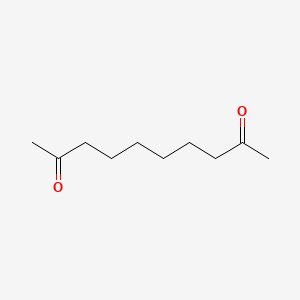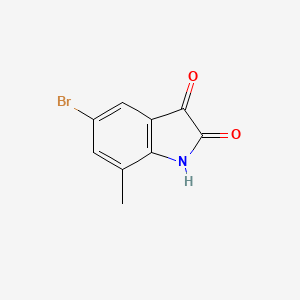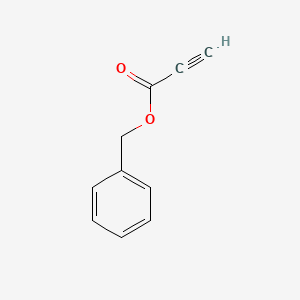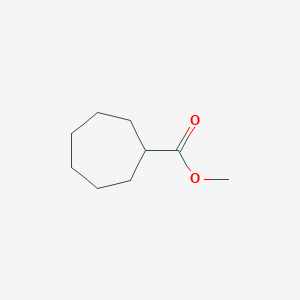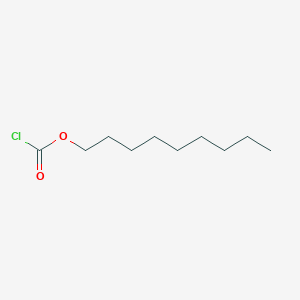
6-氟烟酰胺
描述
6-Fluoronicotinamide is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinamide, where a fluorine atom is substituted at the 6th position of the pyridine ring.
科学研究应用
6-Fluoronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
作用机制
Target of Action
6-Fluoronicotinamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that contains two catalytic domains, a ubiquitin-binding domain, and a cytoplasmic retention domain . HDACs are a class of enzymes with deacetylase activity with a broad range of genomic and non-genomic substrates . They play a crucial role in regulating gene expression and protein function by removing acetyl groups from histones and other proteins .
Mode of Action
6-Fluoronicotinamide acts as an HDAC6 inhibitor . It selectively inhibits the deacetylase activity of HDAC6, leading to an increase in the acetylation of its substrates . This selective inhibition reduces cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription .
Biochemical Pathways
The inhibition of HDAC6 by 6-Fluoronicotinamide affects various biochemical pathways. HDAC6 is known to regulate many cellular processes, including cell growth, differentiation, migration, and metabolism . By inhibiting HDAC6, 6-Fluoronicotinamide can potentially influence these processes .
Pharmacokinetics
A related compound, [18f] n-decyl-6-fluoronicotinamide-tempo, showed significant uptake and slow washout in in vitro cell studies
Result of Action
The inhibition of HDAC6 by 6-Fluoronicotinamide can have various molecular and cellular effects. For example, it has been suggested that 6-Fluoronicotinamide derivatives could be used for the treatment of heart diseases . In another study, a compound similar to 6-Fluoronicotinamide showed significant insecticidal activity .
生化分析
Biochemical Properties
6-Fluoronicotinamide plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These enzymes are crucial for catalyzing oxidation-reduction reactions in cellular metabolism. The fluorine atom in 6-Fluoronicotinamide enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, 6-Fluoronicotinamide can interact with proteins involved in DNA repair and replication, influencing cellular responses to oxidative stress .
Cellular Effects
6-Fluoronicotinamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of NAD-dependent dehydrogenases, 6-Fluoronicotinamide affects cellular metabolism and energy production. It also impacts gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Fluoronicotinamide involves its binding interactions with key biomolecules. The fluorine atom enhances its binding affinity to NAD-dependent dehydrogenases, leading to enzyme inhibition or activation depending on the context. This modulation of enzyme activity affects the redox state of the cell and influences various metabolic pathways. Additionally, 6-Fluoronicotinamide can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses to oxidative stress and DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoronicotinamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The long-term effects of 6-Fluoronicotinamide on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 6-Fluoronicotinamide can lead to changes in cellular metabolism, gene expression, and overall cell viability .
Dosage Effects in Animal Models
The effects of 6-Fluoronicotinamide vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and improve oxidative stress responses. At high doses, 6-Fluoronicotinamide can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while exceeding this range results in adverse outcomes .
Metabolic Pathways
6-Fluoronicotinamide is involved in several metabolic pathways, particularly those related to redox reactions and energy production. It interacts with NAD-dependent dehydrogenases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide hydrogen. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Fluoronicotinamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and affinity for specific cellular compartments. These factors determine its accumulation in certain tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of 6-Fluoronicotinamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6-Fluoronicotinamide may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 6-Fluoronicotinamide may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 6-Fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 6-fluoronicotinic acid.
Reduction: Formation of 6-fluoro-3-pyridinecarboxamide.
Substitution: Formation of various substituted nicotinamide derivatives.
相似化合物的比较
5-Fluoronicotinamide: Another fluorinated derivative with similar properties but different positional substitution.
Fluoropicolinamide: A related compound with a fluorine atom on the picolinamide structure.
Nicotinamide: The parent compound without fluorine substitution.
Uniqueness: 6-Fluoronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its stability and reactivity compared to other derivatives .
属性
IUPAC Name |
6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXHSHENWASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324902 | |
| Record name | 6-Fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-50-6 | |
| Record name | NSC407957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoropyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-fluoronicotinamide and how does it affect NAD biosynthesis?
A1: 6-Fluoronicotinamide acts as an inhibitor of NAD synthetase, an enzyme responsible for the final step in the biosynthesis of nicotinamide adenine dinucleotide (NAD) []. It prevents the conversion of desamido-NAD to NAD, leading to an accumulation of desamido-NAD in the liver []. This disruption of NAD biosynthesis can impact various cellular processes that rely on NAD as a cofactor.
Q2: 6-Fluoronicotinamide has shown promise as a scaffold for PET imaging agents. What structural features make it suitable for this application?
A2: 6-Fluoronicotinamide offers a versatile scaffold for incorporating the positron-emitting isotope fluorine-18 ([18F]) [, ]. Unlike fluorobenzoates, which often require multi-step syntheses, the incorporation of [18F] into the nicotinamide ring is a facile, high-yielding, one-step process []. This simplifies the production of radiotracers for PET imaging.
Q3: Can you elaborate on specific examples of how 6-fluoronicotinamide has been modified for PET imaging and the advantages of these modifications?
A3: Researchers have developed [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([(18F]2) for melanoma imaging. This compound exhibits favorable characteristics such as high tumor uptake, rapid body clearance primarily through renal excretion, and a high tumor-to-body contrast ratio []. Another example is the development of [18F]FNEM, a thiol-reactive prosthetic group, for insulinoma imaging []. This compound can be conjugated to targeting molecules like exendin-4 to specifically target glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas [].
Q4: Besides its use in PET imaging, are there other applications of 6-fluoronicotinamide derivatives in medicinal chemistry?
A4: Yes, 6-fluoronicotinamide derivatives have also been explored for their insecticidal activities []. Modifications to the core structure, such as the introduction of methoxy groups and various substituents on the phenyl ring, have led to compounds with potent insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


